8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one
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Overview
Description
8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one is a synthetic organic compound belonging to the chromenone family It is characterized by the presence of bromine, chlorine, and phenyl groups attached to a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one typically involves multi-step organic reactions. One common method includes the bromination of 3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The chromenone core can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The phenyl groups can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in methanol or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution Products: Derivatives with different functional groups replacing bromine or chlorine.
Oxidation Products: Quinones or other oxidized forms.
Reduction Products: Dihydro derivatives with reduced chromenone core.
Scientific Research Applications
8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structural properties make it a candidate for the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like tyrosine kinases or topoisomerases, leading to the disruption of cellular processes essential for cancer cell survival. The compound can also bind to receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
- 8-Bromo-3-(4-bromophenyl)-6-chloro-4-methylchromen-2-one
- 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylcoumarin
- 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one
Uniqueness: this compound is unique due to its specific substitution pattern on the chromenone core. The presence of both bromine and chlorine atoms, along with phenyl groups, imparts distinct chemical and physical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
8-bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Br2ClO2/c22-14-8-6-13(7-9-14)19-18(12-4-2-1-3-5-12)16-10-15(24)11-17(23)20(16)26-21(19)25/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVHIGDNXPAMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3Br)Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Br2ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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